Triphenylphosphineimine sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

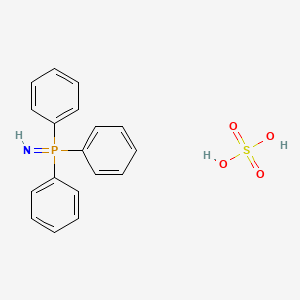

Triphenylphosphineimine sulfate is a chemical compound with the CAS Number: 117672-48-7 . It has a molecular weight of 375.38 . The IUPAC name for this compound is triphenyl-lambda5-phosphanimine sulfate .

Synthesis Analysis

The synthesis of phosphine-based functional covalent organic frameworks (COFs) has attracted great attention recently . Two examples of triphenylphosphine-based COFs (termed P-COFs) with well-defined crystalline structures, high specific surface areas, and good thermal stability have been presented .Molecular Structure Analysis

The InChI code for Triphenylphosphineimine sulfate is1S/C18H16NP.H2O4S/c19-20 (16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5 (2,3)4/h1-15,19H; (H2,1,2,3,4) . Chemical Reactions Analysis

The direct and scalable electroreduction of triphenylphosphine oxide (TPPO) to triphenylphosphine (TPP) remains an unmet challenge that would dramatically reduce the cost and waste associated with performing desirable reactions that are mediated by TPP on a large scale .Physical And Chemical Properties Analysis

Triphenylphosphineimine sulfate is a solid at room temperature . It has a molecular weight of 375.38 .Applications De Recherche Scientifique

Novel Catalytic Systems

Research by Cole et al. (2002) introduced novel Brønsted acidic ionic liquids, derived from the reaction of triphenylphosphine with cyclic sultones, as dual solvent-catalysts for organic reactions like Fischer esterification and alcohol dehydrodimerization. These ionic liquids combine the advantages of solid acid catalysts with the higher activity of conventional liquid acids, showing potential for diverse applications in organic synthesis (Cole et al., 2002).

Nanoparticle Synthesis and Stabilization

Pettibone and Hudgens (2011) demonstrated that triphenylphosphine acts as an etching agent in the synthesis of gold clusters, promoting the formation of specific closed-shell sizes. This study highlights the proactive role of triphenylphosphine in stabilizing monolayer-protected clusters (MPCs), which could be relevant for the synthesis and stabilization of nanoparticles in various applications (Pettibone & Hudgens, 2011).

Organic Synthesis Enhancements

Pal et al. (2003) found that triphenylphosphine effectively reduces maleimides to succinimides, offering a novel method for such transformations in organic synthesis. This showcases the utility of phosphine compounds in facilitating or enhancing chemical reactions, which could be relevant for similar applications of triphenylphosphineimine sulfate (Pal et al., 2003).

Polymer and Material Science

Wilfert et al. (2014) explored the use of functionalized triphenylphosphines in the polymerization of trichlorophosphoranimine to produce polyphosphazenes with controlled molecular weights and specific functional groups at the chain end. Such methodologies can be crucial in the development of advanced materials with tailored properties (Wilfert et al., 2014).

Safety And Hazards

The safety information available indicates that Triphenylphosphineimine sulfate may be hazardous. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 . Precautionary statements include P202, P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Propriétés

IUPAC Name |

imino(triphenyl)-λ5-phosphane;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NP.H2O4S/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15,19H;(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCFCCGIQUMKEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO4PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylphosphineimine sulfate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.